3-Bromo-5-methyl-2-propanamidobenzoic acid
Description
3-Bromo-5-methyl-2-propanamidobenzoic acid is a benzoic acid derivative featuring a bromine atom at position 3, a methyl group at position 5, and a propanamide substituent at position 2. The bromine atom enhances electrophilic reactivity, while the propanamide group may influence hydrogen-bonding interactions, affecting solubility and biological activity .
Properties
IUPAC Name |
3-bromo-5-methyl-2-(propanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-3-9(14)13-10-7(11(15)16)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHKWDJIFXRWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1Br)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propanamidobenzoic acid typically involves multiple steps,
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-bromo-5-methyl-2-propanamidobenzoic acid, differing in substituent positions, functional groups, or side chains:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-butyramidobenzoic acid | 73721-76-3 | C₁₁H₁₂BrNO₃ | 286.12 | Bromo (C5), butyramido (C2) |
| 3-Bromo-5-chlorobenzoic acid | 42860-02-6 | C₇H₄BrClO₂ | 235.47 | Bromo (C3), chloro (C5) |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | 38876-67-4 | C₈H₆BrNO₄ | 260.04 | Bromo (C5), methyl (C2), nitro (C3) |
| 3-Bromo-5-(methoxycarbonyl)benzoic acid | 1016163-89-5 | C₁₀H₉BrO₄ | 273.08 | Bromo (C3), methoxycarbonyl (C5) |
| 3-Bromo-2-isopropoxy-5-methoxybenzoic acid | 2217003-91-1 | C₁₁H₁₃BrO₄ | 289.13 | Bromo (C3), isopropoxy (C2), methoxy (C5) |
Key Observations :
Substituent Position and Reactivity :
- Bromine at position 3 (as in 3-bromo-5-chlorobenzoic acid) increases electrophilicity compared to bromine at position 5 (e.g., 5-bromo-2-butyramidobenzoic acid). This positional difference may alter regioselectivity in cross-coupling reactions .
- Nitro groups (e.g., in 5-bromo-2-methyl-3-nitrobenzoic acid) enhance acidity (pKa ~1–2) compared to amide or ester substituents, which are less electron-withdrawing .
Functional Group Impact: Amide vs. Alkoxy Groups: Compounds like 3-bromo-2-isopropoxy-5-methoxybenzoic acid exhibit increased lipophilicity due to alkoxy substituents, which could improve membrane permeability in drug design .
Side Chain Variations :
Physicochemical Properties
- Solubility : The propanamide group in the target compound likely increases water solubility compared to halogenated analogs (e.g., 3-bromo-5-chlorobenzoic acid) but reduces it relative to methoxycarbonyl derivatives .
- Melting Points : Alkoxy-substituted compounds (e.g., 3-bromo-2-isopropoxy-5-methoxybenzoic acid) exhibit lower melting points (~120–150°C) due to reduced crystallinity, whereas nitro-substituted analogs have higher melting points (>200°C) .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5-methyl-2-propanamidobenzoic acid, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example:
- Bromination : Use N-bromosuccinimide (NBS) or Br₂ under controlled temperatures (20–50°C) in a polar solvent (e.g., DCM or acetic acid). Monitor reaction progress via TLC to avoid over-bromination .
- Propanamido Group Introduction : React the brominated intermediate with propanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.
- Key Considerations : Steric hindrance from the methyl group at position 5 may require extended reaction times or elevated temperatures.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, eluting with ethyl acetate/hexane).
- Purity Validation :
| Technique | Purpose | Reference |
|---|---|---|
| HPLC | Quantify purity (>95%) | |
| NMR | Confirm structural integrity | |
| Melting Point | Assess crystallinity |
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions (e.g., methyl at C5, propanamido at C2).
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.
- Mass Spectrometry : Determine molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at C5 and propanamido at C2 may hinder coupling at C3. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to mitigate this .
- Electronic Effects : The electron-withdrawing carboxylic acid group activates the bromine at C3 for nucleophilic substitution. Optimize pH (neutral to slightly basic) for efficient coupling .
Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable Factors : Catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (DMF vs. THF), and temperature.
- Troubleshooting :
- Use design of experiments (DoE) to screen conditions.
- Monitor intermediates via LC-MS to identify side reactions (e.g., debromination) .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.
- Metabolic Stability : Use liver microsomes to assess Phase I/II metabolism .
Q. How can researchers optimize synthetic scalability while minimizing impurities?
- Methodological Answer :
- Process Optimization :
| Parameter | Industrial Approach | Lab-Scale Approach |
|---|---|---|
| Temperature | Automated jacketed reactors (±1°C) | Oil bath with PID control |
| Workup | Continuous extraction | Batch extraction |
- Impurity Control : Use inline FTIR to monitor byproducts (e.g., di-brominated species) .
Q. What advanced analytical methods can track degradation products of this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies :
| Condition | Method | Outcome |
|---|---|---|
| Light (ICH Q1B) | LC-MS | Detect photo-oxidation products |
| Humidity (40°C/75% RH) | NMR | Hydrolysis of amide group |
- Predictive Modeling : Use Arrhenius equation to extrapolate shelf life .
Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C3 vs. C5).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
